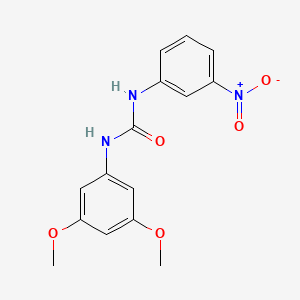![molecular formula C16H16N2O3 B5749219 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive compounds. It was first synthesized in the 1960s and gained popularity in the early 2000s as a recreational drug. However, due to its potential for abuse and toxicity, it has been banned in many countries. In recent years, MDPV has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin in the brain. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and increasing their levels in the brain. This leads to an increase in the release of these neurotransmitters, resulting in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been found to have a range of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to the extremities. 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been found to have neurotoxic effects, damaging the dopamine and serotonin systems in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has several advantages for use in lab experiments. It can be easily synthesized and has a high potency, allowing for smaller doses to be used in experiments. However, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has several limitations, including its potential for abuse and toxicity. It is also difficult to control the dose and duration of exposure in experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Further research is needed to determine the safety and efficacy of 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in these conditions. Another area of interest is the neurotoxic effects of 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone and the mechanisms underlying these effects. Understanding these mechanisms could lead to the development of treatments for the damage caused by 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone. Additionally, research is needed to develop better methods for controlling the dose and duration of exposure in lab experiments.
Synthesemethoden
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can be synthesized through several methods, including the Leuckart reaction, Friedel-Crafts acylation, and reductive amination. The Leuckart reaction is the most common method used for the synthesis of 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone. It involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with ammonium formate and formic acid to produce the intermediate 3,4-methylenedioxyphenyl-2-propanone. This intermediate is then reacted with 4-methylphenylamine and 3-nitrobenzaldehyde to produce 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone.
Wissenschaftliche Forschungsanwendungen
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). In a study conducted on rats, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone was found to have antidepressant-like effects by increasing the levels of serotonin and dopamine in the brain. Another study found that 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone could reduce anxiety-like behavior in rats.
Eigenschaften
IUPAC Name |
3-(4-methylanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12-5-7-14(8-6-12)17-10-9-16(19)13-3-2-4-15(11-13)18(20)21/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOWFHHPAXCALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5749190.png)
![methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5749191.png)

![2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5749203.png)


![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)
![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)
